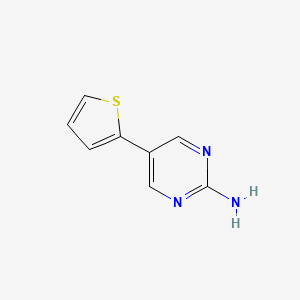
5-(2-thienyl)-2-Pyrimidinamine
描述
5-(2-thienyl)-2-Pyrimidinamine: is a heterocyclic compound that features a pyrimidine ring substituted with a thiophene group at the 5-position and an amino group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-thienyl)-2-Pyrimidinamine typically involves the following steps:
Starting Materials: The synthesis begins with thiophene and pyrimidine derivatives.
Formation of Intermediate: A common method involves the formation of an intermediate compound through a Friedel-Crafts acylation reaction. For example, thiophene can be acylated with a suitable acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Cyclization: The intermediate is then subjected to cyclization reactions to form the pyrimidine ring. This can be achieved through various cyclization methods, including condensation reactions with appropriate reagents.
Amination: The final step involves the introduction of the amino group at the 2-position of the pyrimidine ring. This can be done using amination reagents such as ammonia or amines under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often employs continuous flow reactors and automated processes to ensure high yield and purity.
化学反应分析
Types of Reactions
5-(2-thienyl)-2-Pyrimidinamine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and pyrimidine rings. Common reagents include halogens, alkylating agents, and nucleophiles like amines and thiols.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogens (e.g., Br2, Cl2), alkylating agents (e.g., alkyl halides), nucleophiles (e.g., amines, thiols)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dihydro derivatives
Substitution: Various substituted derivatives depending on the reagents used
科学研究应用
Chemistry
In chemistry, 5-(2-thienyl)-2-Pyrimidinamine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in the development of enzyme inhibitors and receptor modulators, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has been explored as a lead compound for the development of antiviral, anticancer, and anti-inflammatory agents.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including organic semiconductors and conductive polymers. Its unique electronic properties make it suitable for applications in electronics and optoelectronics.
作用机制
The mechanism of action of 5-(2-thienyl)-2-Pyrimidinamine depends on its specific application. In medicinal chemistry, it may act by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity. For example, it can inhibit thymidine kinase, an enzyme involved in DNA synthesis.
Receptor Modulation: Interacting with cellular receptors to modulate their activity. This can lead to changes in cellular signaling pathways and physiological responses.
相似化合物的比较
Similar Compounds
5-(Thien-2-yl)-2-deoxyuridine: A nucleoside analogue with antiviral properties.
5-(Thien-2-yl)-2-aminopyridine: A related compound with a pyridine ring instead of a pyrimidine ring.
5-(Thien-2-yl)-2-aminothiazole: A thiazole derivative with potential biological activity.
Uniqueness
5-(2-thienyl)-2-Pyrimidinamine is unique due to its combination of a thiophene ring and a pyrimidine ring with an amino group. This unique structure imparts distinct electronic and steric properties, making it a versatile compound for various applications in scientific research and industry.
属性
分子式 |
C8H7N3S |
|---|---|
分子量 |
177.23 g/mol |
IUPAC 名称 |
5-thiophen-2-ylpyrimidin-2-amine |
InChI |
InChI=1S/C8H7N3S/c9-8-10-4-6(5-11-8)7-2-1-3-12-7/h1-5H,(H2,9,10,11) |
InChI 键 |
IAHCPJWHNJHMKY-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C1)C2=CN=C(N=C2)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














